molecular formula C15H13FN4O2 B2682847 1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326857-01-5

1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2682847
CAS RN: 1326857-01-5
M. Wt: 300.293
InChI Key: BGBOBTBHIAQISL-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has shown potential in scientific research for its various biological activities. This compound belongs to the class of triazole derivatives and has been synthesized using different methods.

Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation :

    • A study by Jadhav et al. (2017) discusses the synthesis of novel compounds derived from 1H-1,2,3-triazole-4-carboxylic acid. These compounds were evaluated for antimicrobial activities, demonstrating moderate to good effects against various bacterial and fungal strains.
  • Cytotoxic Effects in Cancer Research :

    • Research conducted by Kelly et al. (2007) explores N-(ferrocenylmethyl)benzene-carboxamide derivatives, which includes studies on substituted fluorobenzoic acids. The compounds exhibited cytotoxic effects on a breast cancer cell line.
  • Intermolecular Interactions and Structural Analysis :

    • Shukla et al. (2014) investigated biologically active 1,2,4-triazole derivatives, including a fluoro derivative. Their study, found here, focused on the synthesis, characterization, and analysis of intermolecular interactions and their energetics.
  • Antifungal Potential and Preservative Applications :

    • Abedinifar et al. (2020) synthesized novel benzofuran-1,2,3-triazole hybrids, including a compound similar to the one . Their study, available here, evaluated these compounds for antifungal potential against various rot fungi, with some showing significant inhibitory effects.
  • Antitumor Activity :

    • Hao et al. (2017) synthesized a compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, as detailed here. This compound demonstrated inhibitory effects on cancer cell proliferation.
  • Synthesis and Structural Studies for Drug Development :

    • Bonacorso et al. (2017) report on the synthesis of 1,2,3-triazole derivatives for potential biological activity assays, as seen here. This research contributes to understanding the structural aspects of these compounds for further application in drug development.
  • Design and Synthesis for Antimicrobial Activities :

    • Başoğlu et al. (2013) designed and synthesized azole derivatives, including 1,2,4-triazole compounds, to test for antimicrobial activities. The findings can be read here.
  • Metal-Organic Frameworks and Antibacterial Activities :

    • Zhang et al. (2014) utilized a fluorinated bis(triazole) ligand to build metal-organic frameworks, showing antibacterial activities against various bacterial strains. More details are available here.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h1-7,10H,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBOBTBHIAQISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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